Benzoic acid;decan-5-ol
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Overview
Description
Benzoic acid;decan-5-ol is a compound that combines the properties of benzoic acid and decan-5-ol. Benzoic acid is a simple aromatic carboxylic acid, while decan-5-ol is a long-chain alcohol. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;decan-5-ol can be achieved through various methods. One common approach involves the esterification of benzoic acid with decan-5-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of solid acid catalysts can facilitate the esterification process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;decan-5-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in decan-5-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of decan-5-ol can yield decanoic acid or decanone.
Reduction: Reduction of benzoic acid can produce benzyl alcohol.
Substitution: Substitution reactions on the aromatic ring can produce various substituted benzoic acids, such as nitrobenzoic acid or halobenzoic acid.
Scientific Research Applications
Benzoic acid;decan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme activity and metabolic pathways involving carboxylic acids and alcohols.
Industry: this compound is used in the production of plasticizers, lubricants, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid;decan-5-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Membrane Interaction: The long alkyl chain of decan-5-ol can interact with lipid membranes, altering their fluidity and permeability.
Signal Transduction: The aromatic ring of benzoic acid can participate in signal transduction pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Benzoic acid;decan-5-ol can be compared with other similar compounds to highlight its uniqueness:
Benzoic Acid: While benzoic acid is a simple aromatic carboxylic acid, the addition of the decan-5-ol moiety imparts additional hydrophobicity and potential for membrane interaction.
Decan-5-ol: As a long-chain alcohol, decan-5-ol has limited reactivity compared to this compound, which combines the reactivity of both functional groups.
Similar Compounds: Other similar compounds include benzyl alcohol, benzaldehyde, and benzoyl chloride, each with distinct chemical properties and reactivities.
Properties
CAS No. |
144297-18-7 |
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Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
benzoic acid;decan-5-ol |
InChI |
InChI=1S/C10H22O.C7H6O2/c1-3-5-7-9-10(11)8-6-4-2;8-7(9)6-4-2-1-3-5-6/h10-11H,3-9H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
WASHNSIZHSJUBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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